molecular formula C13H12N2O4S B039206 Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate CAS No. 112978-89-9

Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate

Cat. No. B039206
M. Wt: 292.31 g/mol
InChI Key: ANGPBBJVNKWWJL-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate, also known as MNTC, is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in various fields of scientific research such as medicinal chemistry, biochemistry, and pharmacology. The purpose of

Scientific Research Applications

Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate has been found to have potential applications in various fields of scientific research. In medicinal chemistry, Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate has been studied for its anti-inflammatory and analgesic properties. In biochemistry, Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate has been used as a probe to study the binding of ligands to proteins. In pharmacology, Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate has been studied for its potential as a drug candidate for the treatment of various diseases.

Mechanism Of Action

The mechanism of action of Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate is not fully understood. However, it has been proposed that Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate may also act as a modulator of ion channels or receptors, leading to its analgesic effects.

Biochemical And Physiological Effects

Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate has been found to have anti-inflammatory and analgesic effects in animal models. Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate has also been shown to inhibit the growth of cancer cells in vitro. However, the exact biochemical and physiological effects of Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate are still being studied.

Advantages And Limitations For Lab Experiments

One advantage of using Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate in lab experiments is its high purity and stability. Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate is also easy to synthesize in large quantities. However, one limitation of using Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate is its high cost compared to other compounds that have similar effects.

Future Directions

There are several future directions for research on Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate. One direction is to study the mechanism of action of Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate in more detail. Another direction is to investigate the potential of Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate as a drug candidate for the treatment of various diseases. Additionally, further studies are needed to determine the safety and toxicity of Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate. Finally, the synthesis of Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate derivatives with improved properties should be explored.

Synthesis Methods

The synthesis of Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate involves the reaction of 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate which is then treated with ethanol to yield the final product, Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate. This synthesis method has been optimized to produce high yields of pure Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate.

properties

CAS RN

112978-89-9

Product Name

Ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate

Molecular Formula

C13H12N2O4S

Molecular Weight

292.31 g/mol

IUPAC Name

ethyl 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C13H12N2O4S/c1-3-19-13(16)12-11(14-8(2)20-12)9-4-6-10(7-5-9)15(17)18/h4-7H,3H2,1-2H3

InChI Key

ANGPBBJVNKWWJL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C(S1)C)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C)C2=CC=C(C=C2)[N+](=O)[O-]

synonyms

2-METHYL-4-(4-NITROPHENYL)-5-THIAZOLECARBOXYLIC ACID ETHYL ESTER

Origin of Product

United States

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